![molecular formula C18H18N6 B5871940 1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene](/img/structure/B5871940.png)
1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its heptacyclic framework, which includes multiple nitrogen atoms and conjugated double bonds, making it an interesting subject for research in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the core heptacyclic structure, followed by the introduction of nitrogen atoms and the formation of conjugated double bonds. Common reagents used in these reactions include organometallic compounds, strong acids, and bases, as well as various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated compounds.
科学研究应用
1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows for the study of interactions with biological molecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: Research into the compound’s biological activity may uncover therapeutic applications, such as anticancer or antimicrobial properties.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of advanced materials and chemicals.
作用机制
The mechanism by which 1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene: This compound shares a similar hexaene structure but differs in the presence of methyl groups and the absence of nitrogen atoms.
Copper (II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine: Another complex organic molecule with a different core structure and functional groups.
Uniqueness
1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene is unique due to its heptacyclic framework and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1,8,9,16,17,24-hexazaheptacyclo[16.6.0.02,9.03,7.010,17.011,15.019,23]tetracosa-2,7,10,15,18,23-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6/c1-4-10-13(7-1)19-22-16(10)23-18(12-6-3-8-14(12)20-23)24-17(22)11-5-2-9-15(11)21-24/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZHRMOIOHVQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3N4C(=C5CCCC5=N4)N6C(=C7CCCC7=N6)N3N=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
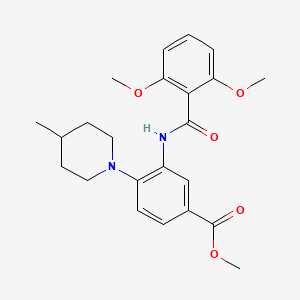
![5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5871868.png)
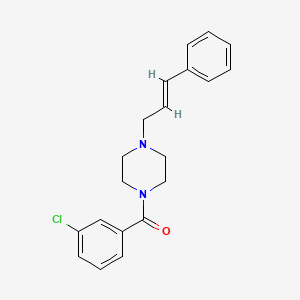
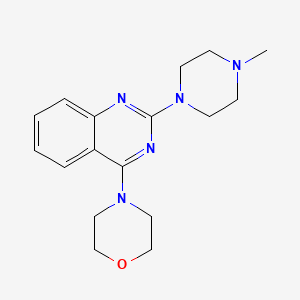
![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)
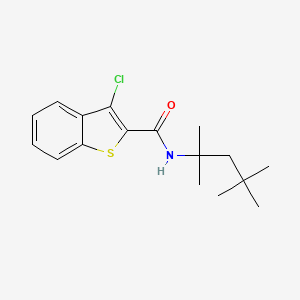
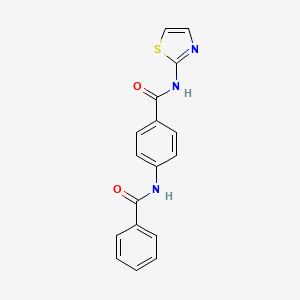

![[(1Z)-5,6-DIBROMO-3-METHYL-4-OXOCYCLOHEX-2-EN-1-YLIDENE]AMINO 4-NITROBENZOATE](/img/structure/B5871934.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B5871955.png)

![(E)-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-3-phenylprop-2-enamide](/img/structure/B5871969.png)
